molecular formula C17H19ClN2O2S B2623198 2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one CAS No. 2411240-26-9

2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one

Cat. No.: B2623198
CAS No.: 2411240-26-9
M. Wt: 350.86
InChI Key: GLOUCVQFRQJDSV-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzothiophene moiety, a piperazine ring, and a chlorinated propanone group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the chlorinated propanone group under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorinated propanone group is particularly reactive in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorinated propanone group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties may lead to new treatments for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets within biological systems. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the chlorinated propanone group can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.

    Dorzolamide: A thiophene-based drug used to treat glaucoma.

Uniqueness

2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-11-13-5-3-4-6-14(13)23-15(11)17(22)20-9-7-19(8-10-20)16(21)12(2)18/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOUCVQFRQJDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)N3CCN(CC3)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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